molecular formula C9H11Cl2N B2976547 [1-(2,4-Dichlorophenyl)ethyl](methyl)amine CAS No. 953898-76-5

[1-(2,4-Dichlorophenyl)ethyl](methyl)amine

Cat. No. B2976547
CAS RN: 953898-76-5
M. Wt: 204.09
InChI Key: WKNOTDFRQWDMPQ-UHFFFAOYSA-N
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Description

“1-(2,4-Dichlorophenyl)ethylamine” is an organic compound that belongs to the class of amines . It has a linear formula of Cl2C6H3CH2CH2NH2 . The compound has a molecular weight of 190.07 .


Synthesis Analysis

The synthesis of 3,4-Dichlorophenethylamine can be achieved by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Further details about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dichlorophenyl)ethylamine” consists of a nitrogen atom that can bond up to three hydrogens . In this amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dichlorophenyl)ethylamine” include a refractive index n20/D of 1.567 (lit.), a boiling point of 280 °C (lit.), and a density of 1.268 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Applications

The research into the catalytic applications of compounds similar to 1-(2,4-Dichlorophenyl)ethylamine has shown promising results. For instance, N,N-bis[chloro(aryl)phosphino]amines, which are structurally related to 1-(2,4-Dichlorophenyl)ethylamine, have been synthesized and characterized for their role in catalyzing the oligomerization of ethene. These compounds demonstrated high activity and selectivity, with the potential for the synthesis of highly pure hexene fractions (Höhne et al., 2017).

Anticancer Research

Derivatives of 1-(2,4-Dichlorophenyl)ethylamine have been investigated for their potential anticancer properties. A study on novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl) moiety demonstrated significant in vitro anticancer activity against a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, renal cancer, and others (Kattimani et al., 2013).

Environmental Studies

Studies on the environmental impact of compounds structurally similar to 1-(2,4-Dichlorophenyl)ethylamine, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), have been conducted. These studies investigated the dissipation of 2,4-D in soil, contributing valuable data for the understanding of the environmental fate of chlorinated herbicides (Wilson et al., 1997).

Organic Synthesis and Functionalization

Research has also focused on the synthesis and functionalization of polymers using aromatic tertiary amines, which are related to 1-(2,4-Dichlorophenyl)ethylamine. These studies have led to the development of terminally functionalized polymers with aromatic tertiary amine groups, showcasing the versatility of these compounds in polymer chemistry (Kim et al., 1998).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNOTDFRQWDMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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